N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15912140
InChI: InChI=1S/C10H16N6.ClH/c1-6-3-4-8(5-7(6)2)14-9(11)15-10(12)16-13;/h3-5H,13H2,1-2H3,(H5,11,12,14,15,16);1H
SMILES:
Molecular Formula: C10H17ClN6
Molecular Weight: 256.73 g/mol

N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride

CAS No.:

Cat. No.: VC15912140

Molecular Formula: C10H17ClN6

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride -

Specification

Molecular Formula C10H17ClN6
Molecular Weight 256.73 g/mol
IUPAC Name 1-amino-2-[N'-(3,4-dimethylphenyl)carbamimidoyl]guanidine;hydrochloride
Standard InChI InChI=1S/C10H16N6.ClH/c1-6-3-4-8(5-7(6)2)14-9(11)15-10(12)16-13;/h3-5H,13H2,1-2H3,(H5,11,12,14,15,16);1H
Standard InChI Key CRUFRHCCSKBUSH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)N=C(N)N=C(N)NN)C.Cl

Introduction

N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride, with a CAS number of 1171647-17-8, is a complex organic compound that has garnered attention in the field of chemical synthesis and pharmaceutical research. This compound is characterized by its molecular weight of 256.74 g/mol and is often provided with a purity of greater than 98% in commercial settings .

Synthesis and Preparation

While specific synthesis protocols for N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride are not detailed in the available literature, compounds of similar complexity often involve multi-step reactions starting from simpler precursors. These processes typically require careful control of reaction conditions to achieve high purity and yield.

Research Findings and Future Directions

Given the limited information available on N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride, further research is necessary to explore its potential applications. This could involve in vitro and in vivo studies to assess its biological activity, toxicity, and pharmacokinetic properties. Additionally, molecular modeling and docking studies could provide insights into its potential interactions with biological targets.

Future Research Directions

  • Biological Activity Assessment: Conduct thorough in vitro and in vivo studies to evaluate the compound's antimicrobial, anticancer, or other potential therapeutic activities.

  • Molecular Modeling: Perform molecular docking studies to predict interactions with biological targets and understand its mechanism of action.

  • Pharmacokinetic Studies: Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential for drug development.

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